molecular formula C18H13FN2O3S B11047413 4-[(4-fluoronaphthalen-1-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one

4-[(4-fluoronaphthalen-1-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B11047413
M. Wt: 356.4 g/mol
InChI Key: GRSDMMNSMXWETA-UHFFFAOYSA-N
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Description

4-[(4-fluoronaphthalen-1-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes a fluoronaphthalene moiety and a sulfonyl group attached to a dihydroquinoxalinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-fluoronaphthalen-1-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps:

    Formation of the Fluoronaphthalene Intermediate: The initial step involves the fluorination of naphthalene to produce 4-fluoronaphthalene. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Sulfonylation: The 4-fluoronaphthalene is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base like pyridine or triethylamine to yield 4-(4-fluoronaphthalen-1-yl)sulfonyl chloride.

    Formation of the Dihydroquinoxalinone Core: The final step involves the reaction of the sulfonyl chloride with 3,4-dihydroquinoxalin-2(1H)-one in the presence of a base such as sodium hydride or potassium carbonate to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinoxalinone core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

    Oxidation: Oxidized derivatives of the dihydroquinoxalinone core.

    Reduction: Reduced forms of the sulfonyl group, potentially leading to thiol derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[(4-fluoronaphthalen-1-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(4-fluoronaphthalen-1-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The fluoronaphthalene moiety may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chloronaphthalen-1-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one
  • 4-[(4-bromonaphthalen-1-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one
  • 4-[(4-methylnaphthalen-1-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one

Uniqueness

Compared to its analogs, 4-[(4-fluoronaphthalen-1-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications.

properties

Molecular Formula

C18H13FN2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

4-(4-fluoronaphthalen-1-yl)sulfonyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C18H13FN2O3S/c19-14-9-10-17(13-6-2-1-5-12(13)14)25(23,24)21-11-18(22)20-15-7-3-4-8-16(15)21/h1-10H,11H2,(H,20,22)

InChI Key

GRSDMMNSMXWETA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C4=CC=CC=C43)F

Origin of Product

United States

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